N-(4-ethoxyphenyl)-2-(2-(((4-fluorophenyl)thio)methyl)-5-methoxy-4-oxopyridin-1(4H)-yl)acetamide
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Overview
Description
N-(4-ethoxyphenyl)-2-(2-(((4-fluorophenyl)thio)methyl)-5-methoxy-4-oxopyridin-1(4H)-yl)acetamide is a complex organic compound with potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. This compound features a pyridinone core, substituted with ethoxyphenyl, fluorophenylthio, and methoxy groups, which contribute to its unique chemical properties and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-ethoxyphenyl)-2-(2-(((4-fluorophenyl)thio)methyl)-5-methoxy-4-oxopyridin-1(4H)-yl)acetamide typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Pyridinone Core: This can be achieved through a condensation reaction between a suitable aldehyde and an amine, followed by cyclization.
Introduction of the Fluorophenylthio Group: This step often involves a nucleophilic substitution reaction where a fluorophenylthiol reacts with a halogenated intermediate.
Attachment of the Ethoxyphenyl Group: This can be done via a coupling reaction, such as a Suzuki or Heck reaction, using an ethoxyphenyl boronic acid or halide.
Methoxylation: The methoxy group can be introduced through methylation reactions using reagents like methyl iodide or dimethyl sulfate.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production.
Chemical Reactions Analysis
Types of Reactions
N-(4-ethoxyphenyl)-2-(2-(((4-fluorophenyl)thio)methyl)-5-methoxy-4-oxopyridin-1(4H)-yl)acetamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Common reducing agents include lithium aluminum hydride or sodium borohydride.
Substitution: Conditions vary depending on the specific reaction, but may include the use of catalysts like palladium or bases like sodium hydroxide.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or carboxylic acid derivative, while substitution could introduce new aromatic or aliphatic groups.
Scientific Research Applications
Medicinal Chemistry: It may serve as a lead compound for the development of new drugs, particularly those targeting specific enzymes or receptors.
Pharmacology: Its biological activity can be studied to understand its effects on various biological pathways and systems.
Materials Science: The compound’s unique structure might be useful in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N-(4-ethoxyphenyl)-2-(2-(((4-fluorophenyl)thio)methyl)-5-methoxy-4-oxopyridin-1(4H)-yl)acetamide likely involves interaction with specific molecular targets, such as enzymes or receptors. The exact pathways can vary, but may include inhibition or activation of enzymatic activity, modulation of receptor signaling, or interaction with nucleic acids.
Comparison with Similar Compounds
Similar Compounds
- N-(4-ethoxyphenyl)-2-(2-(((4-chlorophenyl)thio)methyl)-5-methoxy-4-oxopyridin-1(4H)-yl)acetamide
- N-(4-ethoxyphenyl)-2-(2-(((4-bromophenyl)thio)methyl)-5-methoxy-4-oxopyridin-1(4H)-yl)acetamide
Uniqueness
Compared to similar compounds, N-(4-ethoxyphenyl)-2-(2-(((4-fluorophenyl)thio)methyl)-5-methoxy-4-oxopyridin-1(4H)-yl)acetamide may exhibit unique properties due to the presence of the fluorophenylthio group, which can influence its electronic characteristics and biological activity. This makes it a valuable compound for further research and development in various scientific fields.
Properties
IUPAC Name |
N-(4-ethoxyphenyl)-2-[2-[(4-fluorophenyl)sulfanylmethyl]-5-methoxy-4-oxopyridin-1-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23FN2O4S/c1-3-30-19-8-6-17(7-9-19)25-23(28)14-26-13-22(29-2)21(27)12-18(26)15-31-20-10-4-16(24)5-11-20/h4-13H,3,14-15H2,1-2H3,(H,25,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AUNQPMQVJWZNRF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)CN2C=C(C(=O)C=C2CSC3=CC=C(C=C3)F)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23FN2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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